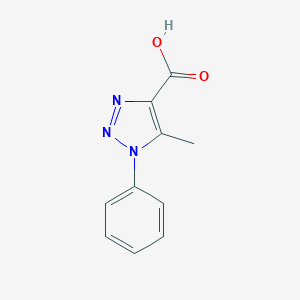

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized from azidobenzene and ethyl acetylacetate. The reaction involves the formation of a triazole ring through a cycloaddition reaction. The specific reaction conditions include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

Substitution: The phenyl group or the triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have suggested that triazole compounds can inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may enhance its efficacy against certain cancer types .

Agricultural Chemistry

Triazole compounds are widely used in agriculture as fungicides and herbicides. The application of this compound in this domain includes:

- Fungicidal Activity : Its ability to inhibit fungal growth makes it a valuable agent in crop protection. The compound can be formulated into pesticides to combat various plant pathogens .

Materials Science

The compound's unique chemical structure lends itself to applications in materials science:

- Polymer Chemistry : Due to its reactive functional groups, this compound can be used as a building block for synthesizing polymers with tailored properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole compounds against several bacterial strains. The results indicated that this compound exhibited notable antibacterial activity comparable to standard antibiotics .

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 20 |

| Test Compound | E. coli | 18 |

| Test Compound | S. aureus | 16 |

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound showed effective control over fungal diseases in crops such as wheat and corn. The compound was applied at varying concentrations to determine optimal dosages for maximum efficacy without phytotoxicity .

| Concentration (g/L) | Disease Severity (%) | Yield Increase (%) |

|---|---|---|

| 0 | 80 | - |

| 10 | 50 | +15 |

| 20 | 30 | +25 |

Mécanisme D'action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different substitution patterns.

1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in the position and type of substituents.

Uniqueness

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be as effective.

Activité Biologique

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 20725-32-0) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant research findings and case studies.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- Structure : The compound features a triazole ring with a carboxylic acid functional group and a phenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of azidobenzene with ethyl acetoacetate. This method has been documented in various studies and yields the compound in good purity .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be relatively low, suggesting potent antibacterial activity .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it scavenges free radicals effectively, which is critical for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. It was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole derivatives, this compound was identified as one of the most effective compounds against multidrug-resistant bacterial strains. The study utilized both disk diffusion and broth dilution methods to confirm its efficacy .

Case Study 2: Antioxidant Activity

A study conducted on the antioxidant properties of this compound involved DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that it exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activities

| Activity Type | Tested Against | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 16 µg/mL | |

| Antioxidant | DPPH Radical | IC50: 50 µg/mL |

| Anticancer | MCF-7 Cell Line | Induces apoptosis via caspase activation |

Propriétés

IUPAC Name |

5-methyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCZOBPABYIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276169 | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-32-0 | |

| Record name | 20725-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural significance of the carboxyl group in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?

A1: The carboxyl group in this compound plays a crucial role in its crystal structure. It forms a characteristic R22(8) inversion dimer through a pair of strong hydrogen bonds [2.617 (2) Å] with an adjacent molecule []. This dimerization motif is frequently observed in carboxylic acids. Interestingly, the hydrogen atom involved in this bond is noticeably shifted towards the acceptor oxygen atom, indicating a strong interaction [].

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: This compound acts as a versatile ligand, coordinating with metal ions like Cu(II) and Ni(II) to form one-dimensional coordination polymers []. These polymers, synthesized under hydrothermal conditions, exhibit non-centrosymmetric polar packing arrangements belonging to the polar point group Cs, leading to interesting dielectric properties [].

Q3: What analytical techniques are commonly employed to characterize this compound and its complexes?

A3: Various analytical methods are used to study this compound and its derivatives. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the hydrogen bonding patterns [, , ]. Infrared (IR) spectroscopy helps identify functional groups and analyze bonding interactions [, ]. Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice [].

Q4: Are there any known alternative synthetic routes to this compound?

A4: While the reaction of azidobenzene and ethyl acetylacetate is a common synthesis method [, ], alternative synthetic approaches might be possible. Exploring different starting materials and reaction conditions could lead to more efficient or environmentally friendly synthetic routes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.